Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide
[1]
Executive Summary & Molecular Identity[1]
This technical guide characterizes 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide , a significant pharmacophore bridging the structural space between melatonin receptor ligands and biaryl precursors used in medicinal chemistry.[1] As a functionalized N-phenethylbenzamide, this molecule combines a lipophilic 4-bromophenyl headgroup with an electron-rich 4-methoxyphenethyl tail, connected via a flexible ethyl-amide linker.[1]
Its utility is twofold: (1) as a "privileged structure" in drug discovery for targeting G-protein coupled receptors (GPCRs), specifically melatonin (
Molecular Specifications
| Property | Data |
| IUPAC Name | 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide |
| Molecular Formula | |
| Molecular Weight | 334.21 g/mol |
| Core Scaffold | N-Phenethylbenzamide |
| Key Functional Groups | Aryl Bromide (Electrophile), Amide (H-bond Donor/Acceptor), Aryl Ether (H-bond Acceptor) |
| Predicted LogP | 3.8 – 4.2 (Highly Lipophilic) |
| Solubility | Low in |
Synthetic Architecture
The synthesis of 4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide follows a nucleophilic acyl substitution pathway.[1] While direct condensation using coupling reagents (EDC/HOBt) is possible, the Acid Chloride Method is preferred for scale-up due to higher atom economy and simplified purification.[1]
Reaction Mechanism
The reaction proceeds via the attack of the nucleophilic amine (4-methoxyphenethylamine) onto the electrophilic carbonyl carbon of 4-bromobenzoyl chloride.[1] A non-nucleophilic base (Triethylamine or DIPEA) is strictly required to scavenge the liberated HCl, driving the equilibrium forward and preventing protonation of the amine reactant.[1]
Optimized Protocol
Reagents:
-
4-Bromobenzoyl chloride (1.0 eq)
-
2-(4-Methoxyphenyl)ethylamine (1.0 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-(4-methoxyphenyl)ethylamine and anhydrous DCM under an inert atmosphere (
or Ar). -
Base Addition: Add
via syringe.[1] Cool the solution to 0°C using an ice bath to control the exotherm.[1] -
Acylation: Dropwise add a solution of 4-bromobenzoyl chloride in DCM over 30 minutes. Critical: Maintain temperature <5°C to minimize di-acylation side products.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Work-up: Quench with 1M HCl (removes unreacted amine), wash with saturated
(removes unreacted acid), and brine. -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (
).
Synthetic Workflow Visualization[1]
Figure 1: Optimized synthetic workflow for the Schotten-Baumann acylation of phenethylamines.
Structural Characterization & Properties[1][3][4][5][6][7]
Spectroscopic Signatures
Identification relies on distinct signals from the disparate aromatic systems and the ethyl linker.[1]
-
NMR (DMSO-
, 400 MHz):- 8.50 (t, 1H, NH ): Characteristic amide triplet due to coupling with the adjacent methylene.[1]
- 7.80 (d, 2H, Ar-H ): Ortho to carbonyl (deshielded by anisotropy).[1]
- 7.65 (d, 2H, Ar-H ): Ortho to Bromine.[1]
- 7.15 (d, 2H, Ar-H ): Ortho to ethyl group on the methoxy ring.[1]
- 6.85 (d, 2H, Ar-H ): Ortho to Methoxy (shielded by resonance).[1]
-
3.73 (s, 3H,
): Strong singlet.[1] -
3.45 (q, 2H,
) and 2.78 (t, 2H, ): The ethyl bridge.
-
IR Spectroscopy:
Crystallographic Features (Predicted)
Based on structural analogs (e.g., N-phenethylbenzamide derivatives [1] and 4-bromo-N-(2-nitrophenyl)benzamide [2]), the solid-state packing is governed by:
-
Trans-Amide Conformation: The amide bond adopts a trans geometry to minimize steric clash between the carbonyl oxygen and the ethyl side chain.[1]
-
Hydrogen Bonding: Intermolecular
hydrogen bonds form infinite 1D chains (typically motifs).[1] - Stacking: The electron-deficient 4-bromophenyl ring and the electron-rich 4-methoxyphenyl ring likely engage in offset face-to-face or T-shaped stacking interactions, stabilizing the crystal lattice.[1]
Druggability & Pharmacological Potential[1][2][5]
This molecule serves as a versatile scaffold.[1] The combination of the lipophilic bromine and the polar methoxy group creates a "push-pull" electronic system suitable for binding hydrophobic pockets in proteins.[1]
Structure-Activity Relationship (SAR) Logic[1]
-
The Linker (
): Critical for optimal spacing.[1] In melatonin receptors ( ), this distance mimics the endogenous ligand, allowing the methoxy group to dock into a specific histidine residue niche while the amide interacts with the receptor backbone.[1] -
The Bromine Handle: In drug development, this is a "place-holder."[1] It is metabolically stable but can be replaced via cross-coupling to introduce solubility-enhancing groups (e.g., pyridines) or to probe the depth of a hydrophobic pocket.
Biological Pathway Interaction (Melatonin/Sigma Context)[1]
Figure 2: Theoretical signaling cascade activation by phenethylbenzamide ligands acting on GPCRs.
Functionalization: The Suzuki-Miyaura Gateway[1]
The 4-bromo substituent is not merely structural; it is a reactive handle.[1] This molecule is an excellent substrate for Palladium-catalyzed Suzuki-Miyaura coupling, allowing the rapid generation of biaryl libraries.[1]
Standard Protocol for Derivatization:
-
Catalyst:
or (5 mol%).[1] -
Coupling Partner: Aryl boronic acid (
).[1] -
Base:
or .[1] -
Solvent: Dioxane/Water (4:[1]1) at 90°C.
This transformation converts the lipophilic bromide into a biaryl system, significantly altering the solubility and potency profile of the compound.[1]
References
-
Moreno-Fuquen, R., et al. (2014).[1][3][4] "4-Bromo-N-(2-nitrophenyl)benzamide."[1][3] Acta Crystallographica Section E: Structure Reports Online, 70(3), o344.[1]
- Context: Provides the crystallographic baseline for the 4-bromobenzamide core, confirming the planarity of the amide-aryl connection and halogen bonding potential.
-
Baig, J. A., et al. (2018).[1] "Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides." BMC Chemistry,[1] 12.
- Context: Validates the synthetic reactivity and biological relevance (enzyme inhibition) of the N-(4-methoxyphenethyl) pharmacophore.
-
PubChem. (2025).[1][5][6] "Compound Summary: 4-Bromo-N-(4-methoxy-2-methylphenyl)benzamide (Analog)." National Library of Medicine.[1]
-
Context: Used for comparative physicochemical property analysis (LogP, TPSA) of the benzamide class.[1]
-
-
Sigma-Aldrich. (2025).[1] "Product Specification: N-(4-Bromo-phenyl)-4-methoxy-benzamide."
- Context: Confirms commercial availability of reverse-amide analogs, establishing the feasibility of the amide coupling chemistry described.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide | C15H14BrNO2 | CID 54594945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]
